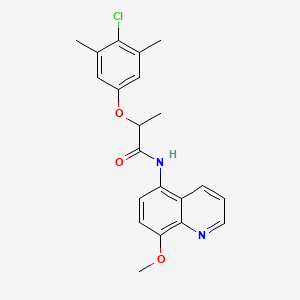![molecular formula C19H24FN5O3S2 B11318812 N-(4-Fluorophenyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-YL)ethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide](/img/structure/B11318812.png)
N-(4-Fluorophenyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-YL)ethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Fluorophenyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-YL)ethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a triazole ring, and a methanesulfonamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-YL)ethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the fluorophenyl group and the methanesulfonamide moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Fluorophenyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-YL)ethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups or modify existing ones.
Aplicaciones Científicas De Investigación
N-(4-Fluorophenyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-YL)ethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of N-(4-Fluorophenyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-YL)ethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Ethyl-5-(2-(4-Fluorophenyl)-2-Oxoethoxy)-7-Methyl-2H-Chromen-2-One
- 5-(4-Fluorophenyl)-2-(2-Methylphenyl)-3-(4-Pyridinyl)Dihydro-2H-Pyrrolo[3,4-D]Isoxazole-4,6(3H,5H)-Dione
- 2-(2-(4-Fluorophenyl)-2-Oxo-Ethylsulfanyl)-3-Phenyl-3H-Quinazolin-4-One
Uniqueness
N-(4-Fluorophenyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-YL)ethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C19H24FN5O3S2 |
|---|---|
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]methanesulfonamide |
InChI |
InChI=1S/C19H24FN5O3S2/c1-3-10-24-17(13-25(30(2,27)28)16-8-6-15(20)7-9-16)21-22-19(24)29-14-18(26)23-11-4-5-12-23/h3,6-9H,1,4-5,10-14H2,2H3 |
Clave InChI |
VWBUREPICXPLAG-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N(CC1=NN=C(N1CC=C)SCC(=O)N2CCCC2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318732.png)
![2-(2-fluorophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11318740.png)
![2-(4-chlorophenyl)-3,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11318754.png)

![N-(2,1,3-benzothiadiazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B11318762.png)
![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11318768.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11318769.png)
![1-(Azepan-1-yl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone](/img/structure/B11318784.png)
![N-(4-chloro-3-methylphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318789.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11318803.png)
![2-[7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B11318807.png)
![4-Chlorophenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11318815.png)
![6-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318822.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318827.png)
